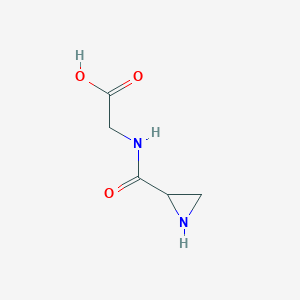![molecular formula C7H5N3O B11923984 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)
1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes an aldehyde functional group at the 6-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functionalization to introduce the aldehyde group . Another method includes the use of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile in a multicomponent reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, and bases are commonly used.
Major Products Formed:
Oxidation: 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid.
Reduction: 1H-Pyrazolo[4,3-B]pyridine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- 1H-Pyrazolo[3,4-B]pyridine-6-carbaldehyde
- 1H-Pyrazolo[4,3-C]pyridine-6-carbaldehyde
- 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde
Comparison: 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde is unique due to its specific substitution pattern and functional group placementCompared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-4H,(H,9,10) |
Clave InChI |
FUEXBUQLOYFBQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NN=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)



![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)
